molecular formula C11H13ClN2O2 B1427273 (2-Chloropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone CAS No. 1184788-76-8

(2-Chloropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone

Cat. No.: B1427273
CAS No.: 1184788-76-8
M. Wt: 240.68 g/mol
InChI Key: OYZUDZNEPLSTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone is a synthetic organic compound that falls under the class of heterocyclic aromatic organic compounds. It is a pyridine derivative with the molecular formula C11H13ClN2O2 and a molecular weight of 240.69 g/mol . This compound is commonly used in research and development due to its unique chemical properties.

Scientific Research Applications

(2-Chloropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

According to the Safety Data Sheet , CHPM is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; Respiratory tract irritation, Category 3). It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone typically involves the reaction of 2-chloropyridine with 3-hydroxypiperidine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2-Chloropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Properties

IUPAC Name

(2-chloropyridin-3-yl)-(3-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-10-9(4-1-5-13-10)11(16)14-6-2-3-8(15)7-14/h1,4-5,8,15H,2-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZUDZNEPLSTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(N=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(2-Chloropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(2-Chloropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(2-Chloropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(2-Chloropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(2-Chloropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.